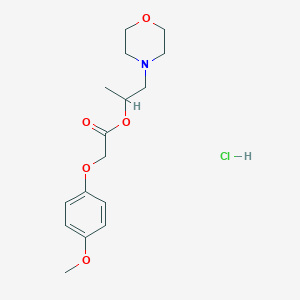
1-methyl-2-(4-morpholinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride
Description
Synthesis Analysis
The synthesis of compounds related to 1-methyl-2-(4-morpholinyl)ethyl (4-methoxyphenoxy)acetate hydrochloride typically involves cyclization reactions, reduction, and acidification. A study by Tan Bin (2011) details the synthesis of a similar compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, through a divergent synthetic method, achieving a yield of 62.3% (Tan Bin, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like IR, 1H NMR, MS technology. For instance, Singh et al. (2000) investigated the molecular structure of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1), revealing its complexation with palladium(II) and mercury(II) (Singh et al., 2000).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve complexation and bond formation with various elements. For example, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2−, as studied by Singh et al. (2000), resulted in the formation of new tellurated derivatives (Singh et al., 2000).
Physical Properties Analysis
The physical properties of these compounds include their molecular weight, boiling and melting points, solubility, and other physicochemical characteristics. Detailed information on these properties requires specific experimental data from studies focused on the exact compound .
Chemical Properties Analysis
The chemical properties are defined by their reactivity, stability, and interaction with other chemical entities. The studies by Shi et al. (2012) and Zhou Peng (2004) provide insights into the synthesis and characterization of compounds with similar structures, highlighting their reactivity and potential applications (Shi et al., 2012); (Zhou Peng, 2004).
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.ClH/c1-13(11-17-7-9-20-10-8-17)22-16(18)12-21-15-5-3-14(19-2)4-6-15;/h3-6,13H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUBDOCQTYQBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)COC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylpropan-2-yl 2-(4-methoxyphenoxy)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(phenylthio)propanamide](/img/structure/B4017878.png)
![2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017886.png)
![methyl N-[2-(2-furoylamino)benzoyl]isoleucinate](/img/structure/B4017890.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4017899.png)
![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-nitrophenyl acetate](/img/structure/B4017901.png)
![1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017908.png)
![1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4017916.png)
![3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017919.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4017929.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4017940.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4017965.png)
![N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)